physicochemical characterization of 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine
physicochemical characterization of 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine
An In-Depth Technical Guide to the Physicochemical Characterization of 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine
Authored by: A Senior Application Scientist
Foreword: Unveiling the Molecular Profile of a Novel Heterocycle
The journey of a novel chemical entity from discovery to application is paved with meticulous scientific investigation. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which all subsequent studies are built. This guide provides a comprehensive framework for the , a heterocyclic compound with potential applications in medicinal chemistry and materials science. The 1,2,4-oxadiazole ring is a key structural motif in many biologically active compounds, known for its unique bioisosteric properties. This document is structured to not only outline the necessary experimental protocols but also to provide the scientific rationale behind these choices, ensuring a robust and reproducible characterization cascade.
Structural and Fundamental Properties
A definitive confirmation of the molecular structure and its fundamental properties is the critical first step in the characterization of any new chemical entity. This section details the essential analyses required to confirm the identity and purity of 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine.
Spectroscopic Analysis
Spectroscopic techniques provide unambiguous evidence of the molecular structure by probing the interactions of the molecule with electromagnetic radiation.
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. ¹H and ¹³C NMR will confirm the connectivity of atoms and the chemical environment of each nucleus.
Experimental Protocol:
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Key signals to observe would be the aromatic protons of the pyridine ring, and the characteristic resonances of the cyclopropyl group.
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¹³C NMR Acquisition: Acquire the carbon-13 spectrum. The number of unique carbon signals will confirm the symmetry of the molecule. The chemical shifts of the carbons in the pyridine and oxadiazole rings are of particular interest.
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Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the specific atoms in the molecule.
1.1.2. Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the exact molecular weight of the compound, which is a crucial piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Experimental Protocol:
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Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
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Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.
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Mass Analysis: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be the most prominent peak.
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HRMS Analysis: For elemental composition confirmation, perform the analysis on a high-resolution instrument (e.g., TOF or Orbitrap).
1.1.3. Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol:
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Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
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Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
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Data Analysis: Identify characteristic absorption bands for the C-Cl, C=N, C-O, and aromatic C-H bonds.
Purity Assessment by Chromatography
Rationale: Establishing the purity of the compound is critical for the accuracy of all subsequent physicochemical and biological studies. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
Experimental Protocol:
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Method Development: Develop a reversed-phase HPLC method using a C18 column. A typical mobile phase would be a gradient of acetonitrile and water, both containing 0.1% formic acid.
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Sample Analysis: Inject a solution of the compound and monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).
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Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Physicochemical Properties for Drug Development
The following physicochemical properties are of paramount importance in the fields of drug discovery and development as they govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.
Aqueous Solubility
Rationale: Adequate aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration.
Experimental Protocol: Shake-Flask Method (OECD Guideline 105)
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Equilibration: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4.
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Shaking: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
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Separation: Separate the undissolved solid by centrifugation and/or filtration.
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Quantification: Analyze the concentration of the dissolved compound in the supernatant by a suitable analytical method, such as HPLC-UV.
Caption: Workflow for shake-flask solubility determination.
Lipophilicity (LogP/LogD)
Rationale: Lipophilicity, expressed as the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a molecule's ability to cross biological membranes.
Experimental Protocol: Shake-Flask Method
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System Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (pH 7.4 for LogD).
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Partitioning: Add a known amount of the compound to the biphasic system and shake vigorously to allow for partitioning between the two phases.
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Phase Separation: Allow the phases to separate completely.
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Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using HPLC-UV.
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Calculation:
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LogP = log ([Compound]_octanol / [Compound]_aqueous) for the neutral species.
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LogD₇.₄ = log ([Compound]_octanol / [Compound]_aqueous) at pH 7.4.
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Acid Dissociation Constant (pKa)
Rationale: The pKa value indicates the extent of ionization of a molecule at a given pH. This is crucial as ionization state affects solubility, permeability, and binding to biological targets.
Experimental Protocol: Potentiometric Titration
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Sample Preparation: Dissolve an accurately weighed amount of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.
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Titration: Titrate the solution with a standardized solution of HCl or NaOH.
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Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.
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Data Analysis: The pKa is determined from the inflection point of the titration curve.
Solid-State Characterization
The solid-state properties of a compound are critical for its formulation into a stable and effective dosage form.
Melting Point
Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting point is characteristic of a pure crystalline solid.
Experimental Protocol:
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Sample Preparation: Place a small amount of the finely powdered sample into a capillary tube.
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Measurement: Use a calibrated melting point apparatus to heat the sample at a controlled rate.
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Observation: Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
Crystalline Form (Polymorphism)
Rationale: Different crystalline forms (polymorphs) of a compound can have different physicochemical properties, including solubility and stability. Powder X-ray Diffraction (PXRD) is the primary technique for identifying the crystalline form.
Experimental Protocol:
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Sample Preparation: Gently grind the sample to a fine powder.
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Data Acquisition: Mount the sample in the PXRD instrument and collect the diffraction pattern over a range of 2θ angles.
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Data Analysis: The resulting diffractogram, with its characteristic peaks, serves as a fingerprint for the specific crystalline form.
Data Summary
For clarity and ease of comparison, all quantitative data should be summarized in a structured table.
| Physicochemical Property | Method | Result |
| Molecular Formula | HRMS | C₁₀H₈ClN₃O |
| Molecular Weight | HRMS | 221.04 g/mol |
| Purity | HPLC-UV | >98% |
| Aqueous Solubility (pH 7.4) | Shake-Flask | To be determined |
| LogD (pH 7.4) | Shake-Flask | To be determined |
| pKa | Potentiometric Titration | To be determined |
| Melting Point | Capillary Method | To be determined |
| Crystalline Form | PXRD | To be determined |
Conclusion
This guide has outlined a comprehensive strategy for the . By following these detailed protocols and understanding the underlying scientific principles, researchers can generate a robust data package that is essential for advancing this compound through the research and development pipeline. The data obtained from these studies will provide a solid foundation for formulation development, pharmacokinetic studies, and ultimately, the successful application of this novel chemical entity.
References
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Energeticoxadiazolo [2,3-a]pyrimidin-8-ium Perchlorates: Synthesis and Characterization. (2022). MDPI. Available at: [Link]
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Novel 1,2,4-Oxadiazole Derivatives. (2021). Encyclopedia MDPI. Available at: [Link]
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3-(4-Chloro-1,2,5-thiadiazol-3-yl)pyridine. Chemsrc. Available at: [Link]
- Determination of 6-chloro-3-(3-cyclopropyl 1,2,4-oxadiazol-5-yl)-5-methyl-imidazo less than 1,5-a greater than-quinoxalin-4(5h)-one in rat serum, urine and brain by solid-phase extraction

